

physicochemical characteristics of 6-aminobenzoxaborole derivatives

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Compound of Interest

Compound Name: 6-Aminobenzo[*c*][1,2]oxaborol-1(3*H*)-ol hydrochloride

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An In-depth Technical Guide to the Physicochemical Characteristics of 6-Aminobenzoxaborole Derivatives

Introduction

Benzoxaboroles represent a versatile class of boron-heterocyclic compounds that have garnered significant attention in medicinal chemistry.^[1] Their unique physicochemical and drug-like properties have led to the discovery of new classes of anti-bacterial, anti-fungal, anti-protozoal, and anti-inflammatory agents.^{[1][2]} The core benzoxaborole scaffold features a boronic acid incorporated into a bicyclic ring system, which confers distinct characteristics compared to simple arylboronic acids.^[3] Notably, this structural arrangement results in a lower pKa, enhancing the potential for interaction with biological targets under physiological conditions.^[3]

Two benzoxaborole derivatives, tavaborole (antifungal) and crisaborole (anti-inflammatory), are clinically approved, validating the therapeutic potential of this pharmacophore.^{[1][4]} The substitution on the benzene ring plays a crucial role in modulating the biological activity and physicochemical properties of these compounds. The 6-amino substitution, in particular, is a key feature in derivatives being explored for various therapeutic applications, including the synthesis of inhibitors for enzymes like HCV NS3 protease and as intermediates for potent antiprotozoal agents.^{[1][5]} This guide provides a detailed overview of the core physicochemical

characteristics of 6-aminobenzoxaborole derivatives, offering quantitative data, experimental protocols, and mechanistic insights relevant to drug development professionals.

Core Physicochemical Properties

The properties of the benzoxaborole scaffold are significantly influenced by the electronic nature of its substituents. The 6-amino group, being an electron-donating group, modulates the Lewis acidity of the boron atom and influences properties like pKa, solubility, and lipophilicity.

Lewis Acidity and pKa

Unlike Brønsted acids that donate a proton, benzoxaboroles function as Lewis acids, accepting a hydroxide ion to form a tetrahedral borate species.^[6] This Lewis acidity is a cornerstone of their mechanism of action, enabling reversible covalent interactions with biological nucleophiles.^[7] The incorporation of the boron atom into the five-membered oxaborole ring induces ring strain, which increases its acidity compared to corresponding phenylboronic acids.^{[3][6]}

The pKa of a benzoxaborole is a measure of this Lewis acidity. The parent, unsubstituted benzoxaborole has a pKa of approximately 7.3.^[3] For the 6-amino derivative, the electron-donating nature of the amino group is expected to slightly decrease the acidity of the boron center. A predicted pKa value for 6-aminobenzo[c][6][8]oxaborol-1(3H)-ol is approximately 7.27, indicating it remains significantly ionized at physiological pH.^[5]

Table 1: Physicochemical Data for 6-Aminobenzoxaborole Derivatives

Property	Value	Compound	Reference
pKa (Predicted)	7.27 ± 0.20	6-Aminobenzo[c][6] [8]oxaborol-1(3H)-ol	[5]
Boiling Point	484°C at 760 mmHg	6-Aminobenzo[c][6] [8]oxaborol-1(3H)-ol HCl	[9]
Molecular Formula	C ₇ H ₉ BCINO ₂	6-Aminobenzo[c][6] [8]oxaborol-1(3H)-ol HCl	[9]
Molecular Weight	185.42 g/mol	6-Aminobenzo[c][6] [8]oxaborol-1(3H)-ol HCl	[9]

Lipophilicity (logP)

Lipophilicity, often expressed as the logarithm of the partition coefficient (logP), is a critical parameter influencing a drug's absorption, distribution, metabolism, and excretion (ADME) profile.[10] It measures the preference of a compound for a lipid versus an aqueous environment.[11] While specific experimental logP values for 6-aminobenzoxaborole were not found in the provided search results, the general properties of benzoxaboroles and the influence of the amino group can be discussed. Benzoxaboroles generally possess good aqueous solubility.[4] The introduction of a primary amine, a polar functional group, is expected to increase hydrophilicity, likely resulting in a lower logP value compared to the unsubstituted parent compound. This property can be advantageous for developing aqueous formulations and can influence how the molecule interacts with biological membranes and protein binding pockets.

Solubility

Aqueous solubility is a fundamental property for drug development, impacting bioavailability and formulation.[12] Benzoxaboroles are noted for their improved solubility in aqueous solutions compared to many other boronic acids, a property that enhances their utility as pharmaceutical agents.[6][13] The presence of the 6-amino group, which can be protonated at physiological pH, is expected to further enhance the aqueous solubility of the derivative. While

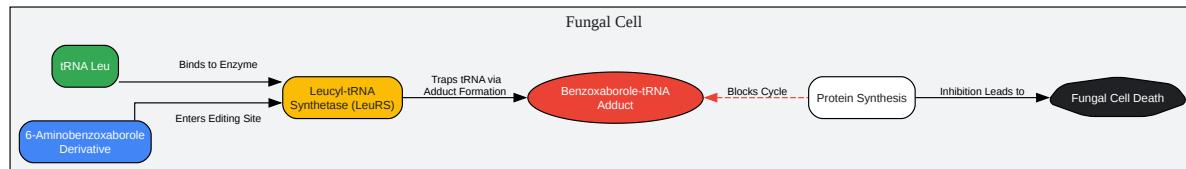
specific quantitative solubility data for 6-aminobenzoxaborole is not readily available, its use as a synthetic intermediate in aqueous conditions suggests favorable solubility characteristics.[1]

Mechanisms of Action and Biological Interactions

The biological activity of 6-aminobenzoxaborole and other benzoxaborole derivatives stems from the unique reactivity of the boron atom. They act as potent enzyme inhibitors through the formation of reversible covalent bonds.

Inhibition of Leucyl-tRNA Synthetase (LeuRS)

A primary mechanism of action for many antifungal benzoxaboroles, such as tavaborole, is the inhibition of leucyl-tRNA synthetase (LeuRS).[6][14] This enzyme is crucial for protein synthesis, attaching the amino acid leucine to its corresponding tRNA. The benzoxaborole traps the tRNA in the editing site of the synthetase by forming a stable adduct with the terminal ribose's cis-diol.[14] This blocks the catalytic cycle and halts protein synthesis, leading to fungal cell death.[6]



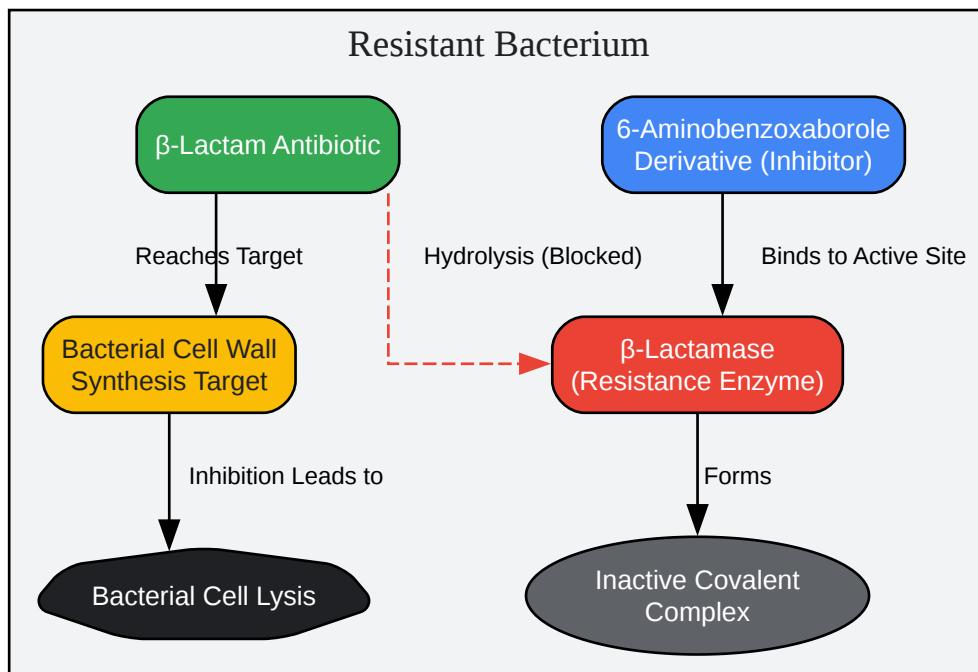
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Caption: Mechanism of fungal LeuRS inhibition by a benzoxaborole derivative.

Inhibition of β -Lactamase

Certain benzoxaborole derivatives have been designed as inhibitors of bacterial β -lactamase enzymes.[7][15] These enzymes are a primary mechanism of bacterial resistance to β -lactam antibiotics like penicillins and cephalosporins. The benzoxaborole acts as a transition-state

analog, where the boron atom forms a reversible covalent bond with the catalytic serine residue in the β -lactamase active site.^[6] This inactivates the enzyme, protecting the antibiotic from degradation and restoring its efficacy against resistant bacteria.^{[7][15]}



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Caption: Workflow for β -Lactamase inhibition by a benzoxaborole derivative.

Experimental Protocols

Accurate determination of physicochemical properties is essential for drug development. Standardized protocols for measuring pKa, logP, and solubility are detailed below.

Determination of pKa by Potentiometric Titration

This method provides precise pKa values by monitoring pH changes during titration.^{[16][17]}

- Materials: Calibrated pH meter, magnetic stirrer, burette, 0.1 M HCl, 0.1 M NaOH, 0.15 M KCl (for maintaining ionic strength), nitrogen gas.
- Procedure:

- Calibrate the pH meter using standard buffers at pH 4, 7, and 10.[16]
- Prepare a 1 mM solution of the 6-aminobenzoxaborole derivative in water or a suitable co-solvent. The solution should contain 0.15 M KCl to maintain constant ionic strength.[16]
- Purge the solution with nitrogen gas to remove dissolved CO₂.[17]
- Place the solution in a reaction vessel on a magnetic stirrer and immerse the pH electrode.
- Make the solution acidic (to ~pH 2) by adding 0.1 M HCl.[16]
- Titrate the solution by adding small, precise increments of 0.1 M NaOH. Record the pH value after each addition, allowing the reading to stabilize.
- Continue the titration until the pH reaches ~12.[16]
- Plot the pH values against the volume of NaOH added. The pKa is determined from the inflection point of the resulting sigmoid curve, which corresponds to the pH at which the compound is 50% ionized.[18]
- Perform the titration in triplicate to ensure reproducibility.[16]

Determination of Lipophilicity (logP) by Shake-Flask Method

The shake-flask method is the traditional "gold standard" for logP determination.[10][19]

- Materials: n-Octanol (pre-saturated with buffer), aqueous buffer (pH 7.4, pre-saturated with n-octanol), separation funnel or vials, orbital shaker, analytical instrument for quantification (e.g., HPLC-UV, LC-MS/MS).
- Procedure:
 - Prepare a stock solution of the 6-aminobenzoxaborole derivative in the phase in which it is more soluble.
 - Add equal volumes of the pre-saturated n-octanol and pH 7.4 buffer to a vial.

- Add a small amount of the compound stock solution to the biphasic system. The final concentration should not exceed the solubility limit in either phase.
- Cap the vials securely and place them on a shaker. Agitate for a sufficient period (e.g., 1-24 hours) at a constant temperature (e.g., 37°C) to allow for complete partitioning equilibrium.[10]
- After shaking, centrifuge the vials at low speed to ensure complete separation of the two phases.
- Carefully withdraw an aliquot from both the upper n-octanol phase and the lower aqueous phase.
- Determine the concentration of the compound in each aliquot using a pre-validated analytical method (e.g., HPLC-UV).
- Calculate the logP using the formula: $\log P = \log_{10} ([\text{concentration in octanol}] / [\text{concentration in aqueous phase}]).$ [11]

Determination of Aqueous Solubility

Both kinetic and thermodynamic solubility assays are valuable in drug discovery. Kinetic solubility is a high-throughput method for early screening, while thermodynamic solubility provides the true equilibrium value.[12][20]

- A. Kinetic Solubility Assay:
 - Prepare a high-concentration stock solution of the compound in dimethyl sulfoxide (DMSO) (e.g., 10 mM).[20]
 - Add a small volume of the DMSO stock solution to an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) to achieve the desired final concentration (e.g., 200 µM).[20]
 - Incubate the solution at room temperature for a set period (e.g., 1.5-24 hours).[20]
 - After incubation, detect any precipitation. This can be done by nephelometry (light scattering) or by filtering the solution through a filter plate and measuring the concentration of the dissolved compound in the filtrate via UV absorbance or LC-MS.[12]

- The highest concentration at which no precipitate is observed is reported as the kinetic solubility.
- B. Thermodynamic (Equilibrium) Solubility Assay:
 - Add an excess amount of the solid, crystalline compound to a vial containing the aqueous buffer (pH 7.4).[20]
 - Agitate the suspension at a constant temperature (e.g., 25°C or 37°C) for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached between the solid and dissolved states.[20]
 - Separate the undissolved solid from the solution by filtration or centrifugation.
 - Quantify the concentration of the dissolved compound in the clear supernatant/filtrate using a validated HPLC-UV or LC-MS/MS method.[20]
 - This concentration represents the thermodynamic solubility of the compound under the specified conditions.

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